An In-Depth Technical Guide to D&C Orange No. 5: Chemical Structure, Composition, and Analysis
An In-Depth Technical Guide to D&C Orange No. 5: Chemical Structure, Composition, and Analysis
This technical guide provides a comprehensive overview of D&C Orange No. 5, a synthetic colorant widely utilized in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical principles, analytical methodologies, and regulatory landscape governing this fluorescent dye. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of the material.
Introduction: The Significance of D&C Orange No. 5
D&C Orange No. 5 (CI 45370:1) is a member of the fluoran class of dyes, notable for its vibrant orange-red hue and characteristic fluorescence when exposed to light.[1] This property not only imparts a bright color to formulations but can also create a glowing effect, enhancing the aesthetic appeal of products such as lipsticks, blushes, and other makeup.[1] A synthetic dye derived from petroleum or coal tar sources, its use in drugs and cosmetics is regulated by the U.S. Food and Drug Administration (FDA), which mandates batch certification to ensure purity and safety.[2][3] Understanding the precise chemical nature and composition of D&C Orange No. 5 is paramount for formulation stability, quality control, and regulatory compliance.
Chemical Structure and Physicochemical Properties
The principal component of D&C Orange No. 5 is 4',5'-dibromofluorescein. Its chemical identity is defined by a xanthene core structure derived from fluorescein, with bromine atoms substituted at the 4' and 5' positions.
Core Chemical Structure
The IUPAC name for the primary constituent is 4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one.[4] The molecule exists in equilibrium between a lactone form and an open quinoid form, the latter being responsible for its color and fluorescence.
Diagram: Chemical Structure of 4',5'-Dibromofluorescein (Lactone Form)
Caption: Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-.
Physicochemical Data Summary
A summary of the key identifiers and properties for D&C Orange No. 5 is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [4] |
| Synonyms | 4',5'-Dibromofluorescein, Eosinic acid, C.I. 45370:1 | [4] |
| CAS Number | 596-03-2 | [4][5] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |
| Molecular Weight | 490.1 g/mol | [4] |
| Appearance | Orange-red powder | [5] |
| Solubility | Soluble in water and alcohol | [1] |
Composition and Impurity Profile
D&C Orange No. 5 is not a single chemical entity but rather a mixture. The principal component is the sodium salt of 4',5'-dibromofluorescein.[1] However, the manufacturing process can lead to the formation of other brominated fluoresceins and residual intermediates.
Principal Components
The color additive is primarily composed of:
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4',5'-Dibromofluorescein: The main coloring component.
-
2',4',5'-Tribromofluorescein: A common subsidiary color.[1][6]
-
2',4',5',7'-Tetrabromofluorescein (Eosin Y): Another potential subsidiary color.[1][6]
The relative proportions of these components can influence the final shade and performance of the dye and are therefore a critical quality attribute.
Impurities and Synthetic By-products
Regulatory specifications, such as those in the U.S. Code of Federal Regulations (CFR), set limits on the levels of impurities.[7] Key process-related impurities and synthetic by-products include:
-
Phthalic Acid: An unreacted intermediate from the synthesis of the fluorescein backbone.[7]
-
2-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid (Br₂BBA): A synthetic by-product.[7]
-
Brominated Resorcinol (Br₃R): A by-product from the bromination step.[7]
-
Unbrominated Fluorescein: Incomplete bromination can result in the presence of the starting material.[8]
The presence of these impurities must be carefully monitored to ensure the safety and efficacy of the final drug or cosmetic product.
Analytical Methodologies for Quality Control
A multi-faceted analytical approach is required to fully characterize D&C Orange No. 5, confirming its identity, purity, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern analysis for this colorant.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with photodiode array (PDA) detection is the method of choice for separating and quantifying the principal components and impurities in D&C Orange No. 5. The selection of this technique is driven by its high resolution, sensitivity, and ability to provide spectral data for peak identification.
Experimental Protocol: HPLC Analysis of D&C Orange No. 5
-
Standard and Sample Preparation:
-
Accurately weigh reference standards of 4',5'-dibromofluorescein, subsidiary colors (e.g., 2',4',5'-tribromofluorescein), and potential impurities.
-
Prepare individual stock solutions in a suitable solvent, such as a mixture of methanol and water.
-
Create a mixed standard solution containing all analytes at known concentrations.
-
Prepare the D&C Orange No. 5 sample by accurately weighing and dissolving it in the same solvent as the standards.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate the various brominated fluoresceins based on their polarity.
-
Mobile Phase: A gradient elution is typically employed to resolve both early-eluting polar impurities and later-eluting, more hydrophobic brominated components. A common mobile phase system consists of:
-
Solvent A: Aqueous buffer (e.g., ammonium acetate)
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more retained components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector collecting spectra from 200-600 nm. Quantification is often performed at the wavelength of maximum absorbance for the main component (around 485-520 nm depending on pH and solvent).
-
-
Data Analysis:
-
Identify peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the reference standards.
-
Quantify each component by constructing a calibration curve from the peak areas of the serially diluted mixed standard solution.
-
Calculate the percentage by weight of the principal colorant, subsidiary colors, and impurities in the sample.
-
Spectrophotometry
While HPLC is the primary tool for separation and quantification, UV-Visible spectrophotometry can be used for a rapid determination of the total "pure dye" content.[8] This involves dissolving a known amount of the colorant in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration is then calculated using Beer's Law and a previously determined extinction coefficient for the pure substance.
Thin-Layer Chromatography (TLC)
TLC serves as a valuable qualitative tool for identity confirmation and screening for impurities.[9][10] It is a rapid and cost-effective method to visually assess the presence of subsidiary dyes or gross contamination. For oil-soluble dyes like D&C Orange No. 5, a normal-phase system with a non-polar developing solvent can be effective.[10]
Diagram: Analytical Workflow for D&C Orange No. 5 Quality Control
Caption: A typical workflow for the quality control analysis of D&C Orange No. 5.
Regulatory and Safety Considerations
D&C Orange No. 5 is permanently listed by the FDA for use in drugs and cosmetics, but this approval comes with specific restrictions and requires batch certification.[11]
-
Usage Restrictions: It is approved for externally applied drugs and cosmetics.[11] Its use is prohibited in products intended for the eye area.[1] In lipsticks and other lip cosmetics, its concentration is limited to not more than 5% by weight of the finished product.[1][11]
-
Batch Certification: Each batch of D&C Orange No. 5 must be certified by the FDA before it can be used in regulated products.[1][3] This process involves FDA laboratory analysis of a sample from the batch to ensure it meets the identity and specification requirements set forth in the Code of Federal Regulations.[1][3]
These regulatory controls are in place to manage potential risks and ensure the safety of consumers. The presence of halogen atoms (bromine) in the structure necessitates strict control over impurities and manufacturing by-products.
Conclusion
D&C Orange No. 5 is a chemically complex color additive whose safe and effective use hinges on a thorough understanding of its structure, composition, and impurity profile. The analytical methodologies outlined in this guide, particularly reverse-phase HPLC, provide the necessary tools for robust quality control, ensuring that each batch meets the stringent purity and safety standards mandated by regulatory authorities. For professionals in drug development and cosmetic science, adherence to these analytical principles is not merely a matter of compliance, but a fundamental aspect of product integrity and consumer safety.
References
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Neelikon. D&C Orange 5. Neelikon.[Link]
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U.S. Food and Drug Administration. Regulatory Status of Color Additives. cfsanappsexternal.fda.gov.[Link]
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National Center for Biotechnology Information. D & C Orange No. 5. PubChem.[Link]
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Cosmetics Info. Orange 5. Cosmetics Info.[Link]
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Yang, H. H., & Weisz, A. (2012). Determination of synthetic by-products and an intermediate in the colour additive D&C Orange No. 5 using high-performance liquid chromatography. Food Additives & Contaminants: Part A, 29(9), 1386-1390. [Link]
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EWG Skin Deep®. What is D&C Orange No. 5 (CI 45370). EWG Skin Deep®.[Link]
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U.S. Food and Drug Administration. Color Additives and Cosmetics: Fact Sheet. FDA.[Link]
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U.S. Food and Drug Administration. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices. FDA.[Link]
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Journal of the Association of Official Agricultural Chemists. (1951). Spectrophotometric Study of D&C Green No. 6. Journal of the Association of Official Agricultural Chemists, 34(2), 415-418. [Link]
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Global Substance Registration System. D&C ORANGE NO. 5. gsrs.ncats.nih.gov.[Link]
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ResearchGate. Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No. 5 and its lakes using high-performance liquid chromatography. ResearchGate.[Link]
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Asian Journal of Chemistry. (2009). Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks. Asian Journal of Chemistry, 21(8), 6156-6166. [Link]
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National Center for Scientific Research "Demokritos". IDENTIFICATION OF PROHIBITED COLORANTS IN COSMETIC PRODUCTS BY TLC AND HPLC. cosmeticanalysis.com.[Link]
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